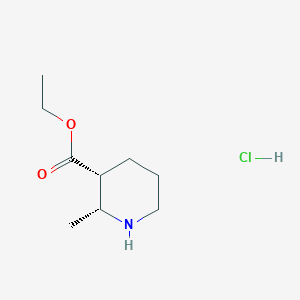

cis-Ethyl 2-methylpiperidine-3-carboxylate hydrochloride

描述

属性

IUPAC Name |

ethyl (2R,3R)-2-methylpiperidine-3-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2.ClH/c1-3-12-9(11)8-5-4-6-10-7(8)2;/h7-8,10H,3-6H2,1-2H3;1H/t7-,8-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMXDWCJZWWWMEY-SCLLHFNJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCCNC1C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@@H]1CCCN[C@@H]1C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of cis-Ethyl 2-methylpiperidine-3-carboxylate hydrochloride typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including cyclization reactions of appropriate precursors.

Introduction of the Methyl Group: The methyl group is introduced at the 2-position of the piperidine ring through alkylation reactions.

Esterification: The carboxylate group is introduced through esterification reactions, where an alcohol reacts with a carboxylic acid or its derivatives.

Formation of the Hydrochloride Salt: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow processes and the use of catalysts to enhance reaction rates.

化学反应分析

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, where the piperidine ring or the ethyl group is oxidized to form various products.

Reduction: Reduction reactions can convert the carboxylate group to an alcohol or other reduced forms.

Substitution: The compound can undergo substitution reactions, where functional groups on the piperidine ring are replaced with other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Substitution reactions often involve nucleophiles such as halides or amines under basic or acidic conditions.

Major Products:

Oxidation: Products may include ketones, aldehydes, or carboxylic acids.

Reduction: Products may include alcohols or amines.

Substitution: Products depend on the nucleophile used and may include various substituted piperidine derivatives.

科学研究应用

cis-Ethyl 2-methylpiperidine-3-carboxylate hydrochloride has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with biological targets.

Medicine: It may serve as a precursor for the development of pharmaceutical agents.

Industry: The compound is used in the production of fine chemicals and as a building block for various industrial processes.

作用机制

The mechanism of action of cis-Ethyl 2-methylpiperidine-3-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

相似化合物的比较

Structurally related compounds include piperidine derivatives, bicyclic analogs, and esters with varying substituents. Key comparisons are outlined below:

Structural and Functional Group Comparisons

Table 1: Structural Features and Key Properties

| Compound Name | CAS Number | Key Features | Solubility (Inferred) | Synthetic Notes |

|---|---|---|---|---|

| 2-Methylpiperidine-3-carboxylic acid hydrochloride | 1220040-26-5 | Carboxylic acid, 2-methyl, hydrochloride salt | High water solubility | Likely via ester hydrolysis |

| 1-Methylpiperidine-3-carboxylic acid hydrochloride | 19999-64-5 | Carboxylic acid, 1-methyl, hydrochloride salt | Moderate water solubility | Positional isomer of target |

| Methyl 8-azabicyclo[3.2.1]octane-3-carboxylate hydrochloride | 179022-43-6 | Bicyclic structure, methyl ester | Low water solubility | Conformationally restricted |

| Ethyl octahydro-2H-quinolizine-3-carboxylate | 76211-05-7 | Quinolizine core, ethyl ester | Lipophilic | Complex bicyclic synthesis |

Key Observations:

Substituent Position : The 2-methyl vs. 1-methyl substitution in piperidine derivatives (e.g., 1220040-26-5 vs. 19999-64-5) alters steric hindrance and electronic effects, impacting reactivity and binding affinity .

Salt Form : Hydrochloride salts (e.g., 1220040-26-5) exhibit higher water solubility than neutral analogs, critical for bioavailability in drug formulations.

Ring System: Bicyclic compounds (e.g., 179022-43-6) have restricted conformational flexibility compared to monocyclic piperidines, influencing their pharmacokinetic profiles .

Physicochemical and Spectroscopic Differences

- NMR Profiles : Isomers of ethyl 2-oxodecahydro-1,6-naphthyridine-6-carboxylate (1-1 and 1-2) show distinct 1H NMR shifts (e.g., δ 7.33 for isomer 1-1 vs. δ 6.20 for isomer 1-2), reflecting differences in hydrogen bonding and ring puckering .

- Log P Estimates : The ethyl ester in the target compound increases lipophilicity compared to carboxylic acid analogs (e.g., 1220040-26-5), though the hydrochloride salt counterbalances this by enhancing aqueous solubility.

生物活性

cis-Ethyl 2-methylpiperidine-3-carboxylate hydrochloride is a piperidine derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound exhibits a variety of interactions at the molecular level, making it a subject of interest for researchers exploring new therapeutic agents.

- Molecular Formula : C8H16ClNO2

- Molecular Weight : 193.67 g/mol

- CAS Number : 1523530-24-6

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. It is believed to act as a ligand that can modulate enzymatic activities, influencing metabolic pathways and potentially offering therapeutic benefits in various conditions.

1. Enzyme Inhibition

Research indicates that derivatives of piperidine, including this compound, can inhibit specific enzymes involved in critical biological processes. For instance, studies have shown that modifications in the piperidine structure can enhance inhibitory effects on c-Met kinase activity, which is implicated in cancer cell proliferation. The most potent analogs exhibited IC50 values as low as 8.6 nM against c-Met kinase .

2. Cancer Therapeutics

Piperidine derivatives have been explored for their anticancer properties. A study demonstrated that compounds with structural similarities to this compound showed significant cytotoxic effects against various cancer cell lines, including MKN45 cells. The mechanism involves the inhibition of key signaling pathways that promote tumor growth and survival .

3. Neuropharmacological Effects

There is evidence suggesting that certain piperidine derivatives can interact with neurotransmitter systems, particularly cholinergic pathways. These interactions may lead to potential applications in treating neurodegenerative diseases such as Alzheimer's disease by inhibiting cholinesterase and reducing amyloid-beta aggregation .

Case Studies

-

Inhibition of c-Met Kinase

- Study : Evaluation of various piperidine derivatives showed that modifications at specific positions significantly enhanced their inhibitory potency against c-Met kinase.

- Results : Compounds with alkyl substitutions demonstrated improved IC50 values, indicating a structure-activity relationship that could guide future drug design .

- Anticancer Activity

Comparative Analysis

The following table summarizes the biological activities and properties of this compound compared to similar compounds:

| Compound Name | IC50 (nM) | Biological Activity | Notes |

|---|---|---|---|

| cis-Ethyl 2-methylpiperidine-3-carboxylate | 8.6 | c-Met kinase inhibition | Potent against MKN45 cell proliferation |

| Piperidine derivative A | 15.0 | Moderate c-Met inhibition | Less effective than target compound |

| Piperidine derivative B | 20.5 | Weak anticancer activity | Structural modifications needed |

常见问题

Basic Research Questions

Q. What are the key considerations for synthesizing cis-Ethyl 2-methylpiperidine-3-carboxylate hydrochloride with high stereochemical purity?

- Methodological Answer : The synthesis requires strict control of reaction conditions (e.g., temperature, solvent polarity) to favor the cis-configuration. A common approach involves catalytic hydrogenation of a pre-functionalized piperidine precursor under controlled pressure (e.g., 1–3 atm H₂) to minimize isomerization . Post-synthesis, chiral HPLC or polarimetry should be used to verify enantiomeric excess (≥98%) and confirm stereochemical integrity .

Q. How can researchers validate the structural assignment of this compound?

- Methodological Answer : X-ray crystallography is the gold standard for unambiguous structural confirmation. For example, SHELXL refinement (via the SHELX suite) can resolve the cis-configuration by analyzing bond angles and torsional parameters . Complementary techniques like ¹H/¹³C NMR (e.g., coupling constants for axial/equatorial protons) and FT-IR (ester carbonyl stretching at ~1730 cm⁻¹) provide additional validation .

Q. What analytical methods are recommended for assessing purity and stability of this compound?

- Methodological Answer : Use reversed-phase HPLC with UV detection (λ = 210–254 nm) to quantify impurities (<0.5%). Accelerated stability studies (40°C/75% RH for 6 months) under inert atmospheres can identify degradation pathways, such as ester hydrolysis, monitored via LC-MS . Karl Fischer titration ensures water content remains <0.1% to prevent salt dissociation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?

- Methodological Answer : Discrepancies often arise from variations in assay conditions (e.g., cell lines, solvent carriers). Standardize protocols using:

- Positive controls (e.g., known enzyme inhibitors for mechanistic studies).

- Solvent-matched blanks to rule out DMSO/ethanol interference.

- Dose-response curves (IC₅₀/EC₅₀) across ≥3 independent replicates. Meta-analyses of published data (e.g., using PRISMA guidelines) can identify confounding factors like batch-to-batch purity differences .

Q. What strategies optimize the compound’s bioavailability in preclinical models?

- Methodological Answer : Address low oral bioavailability (common in piperidine derivatives) via:

- Prodrug modification : Ester-to-amide conversion to enhance metabolic stability.

- Nanoformulation : Liposomal encapsulation (e.g., using PEGylated lipids) to improve solubility and half-life.

- Pharmacokinetic profiling : Conduct IV/PO crossover studies in rodents with LC-MS/MS quantification of plasma/tissue concentrations .

Q. How can in vitro-to-in vivo translation challenges be mitigated for this compound?

- Methodological Answer : Use physiologically based pharmacokinetic (PBPK) modeling to predict human dosing. Validate with:

- Microsomal stability assays (human/rodent liver microsomes).

- CYP450 inhibition screening to identify metabolic liabilities.

- Tissue distribution studies using radiolabeled analogs (³H/¹⁴C) .

Q. What experimental designs are critical for elucidating the compound’s mechanism of action?

- Methodological Answer : Combine orthogonal approaches:

- Target deconvolution : CRISPR-Cas9 knockout libraries or thermal proteome profiling (TPP).

- Structural biology : Co-crystallization with putative targets (e.g., neurotransmitter receptors) solved via cryo-EM or X-ray diffraction .

- Functional assays : Patch-clamp electrophysiology for ion channel modulation studies .

Safety and Compliance

Q. What safety protocols are essential for handling this compound in the lab?

- Methodological Answer : Follow GHS guidelines:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。